N~2~-(3,5-Dichloro-4-hydroxyphenyl)-L-glutamine
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Overview
Description
N~2~-(3,5-Dichloro-4-hydroxyphenyl)-L-glutamine is a synthetic compound characterized by the presence of a dichlorophenyl group and a glutamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3,5-Dichloro-4-hydroxyphenyl)-L-glutamine typically involves the reaction of 3,5-dichloro-4-hydroxyaniline with L-glutamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete coupling.
Industrial Production Methods
Industrial production of N2-(3,5-Dichloro-4-hydroxyphenyl)-L-glutamine may involve large-scale synthesis using automated reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N~2~-(3,5-Dichloro-4-hydroxyphenyl)-L-glutamine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) can be used under acidic conditions.
Reduction: Reagents like hydrogen gas (H~2~) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH~4~) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH~3~) or sodium ethoxide (NaOEt) can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-(3,5-Dichloro-4-hydroxyphenyl)-L-glutamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-Dichloro-4-hydroxyphenyl)-2-naphthalenesulfonamide
- N-(3,5-Dichloro-4-hydroxyphenyl)-2-furamide
- N-(3,5-Dichloro-4-hydroxyphenyl)-2,4-dihydroxybenzamide
Uniqueness
N~2~-(3,5-Dichloro-4-hydroxyphenyl)-L-glutamine is unique due to its specific combination of a dichlorophenyl group and a glutamine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
90105-29-6 |
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Molecular Formula |
C11H12Cl2N2O4 |
Molecular Weight |
307.13 g/mol |
IUPAC Name |
(2S)-5-amino-2-(3,5-dichloro-4-hydroxyanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C11H12Cl2N2O4/c12-6-3-5(4-7(13)10(6)17)15-8(11(18)19)1-2-9(14)16/h3-4,8,15,17H,1-2H2,(H2,14,16)(H,18,19)/t8-/m0/s1 |
InChI Key |
IPDWPZWRVCOJKI-QMMMGPOBSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)N[C@@H](CCC(=O)N)C(=O)O |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)NC(CCC(=O)N)C(=O)O |
Origin of Product |
United States |
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